molecular formula C8H9ClN2O2 B1363089 5-Chloro-2-methoxybenzohydrazide CAS No. 33977-11-6

5-Chloro-2-methoxybenzohydrazide

Cat. No. B1363089
CAS RN: 33977-11-6
M. Wt: 200.62 g/mol
InChI Key: GNYCSXNVIRAAEC-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxybenzohydrazide is a chemical compound with the linear formula C8H9ClN2O2 and a molecular weight of 200.626 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methoxybenzohydrazide is defined by its linear formula C8H9ClN2O2 . The InChI code for this compound is 1S/C8H9ClN2O2/c1-13-7-3-2-5(9)4-6(7)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

5-Chloro-2-methoxybenzohydrazide is a solid at room temperature . It has a molecular weight of 200.62 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Hydrazone Compounds : Hydrazone compounds, including variants of 5-Chloro-2-methoxybenzohydrazide, have been synthesized and characterized, revealing significant structural details and properties. These compounds are analyzed using elemental analyses, infrared and UV-vis spectra, and single crystal X-ray diffraction, providing valuable information on their molecular structures (Hu et al., 2015).

Antibacterial and Antifungal Activities

  • Antimicrobial Properties : Some derivatives of 5-Chloro-2-methoxybenzohydrazide demonstrate notable antibacterial and antifungal activities. These compounds have been tested against various microbial strains, including Bacillus subtilis, Escherichia coli, Pseudomonas fluorescence, Staphylococcus aureus, Aspergillus niger, and Candida albicans, using methods like the MTT assay (Hu et al., 2015).

Biochemical Synthesis and Applications

  • Synthesis of Novel Heterocyclic Compounds : Compounds derived from 5-Chloro-2-methoxybenzohydrazide have been used as starting materials for synthesizing a variety of heterocyclic compounds. These compounds were characterized by various techniques and screened for their lipase and α-glucosidase inhibition, indicating potential applications in biochemical and pharmaceutical research (Bekircan et al., 2015).

Material Science and Chemistry

  • Thermal Properties of Metal Complexes : Research on the thermal properties of complexes of lanthanides(III) and some d-block elements with 5-chloro-2-methoxybenzoic acid has revealed insights into their thermal stability and decomposition processes. Such studies are crucial in material science for understanding the behavior of these complexes under different conditions (Ferenc & Bocian, 2003).

properties

IUPAC Name

5-chloro-2-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-13-7-3-2-5(9)4-6(7)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYCSXNVIRAAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357394
Record name 5-chloro-2-methoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methoxybenzohydrazide

CAS RN

33977-11-6
Record name 5-chloro-2-methoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BNP Kumar, KN Mohana… - … journal of medicinal …, 2013 - downloads.hindawi.com
A series of new 1, 3, 4-oxadiazole derivatives, 4 (a–h), containing 5-chloro-2-methoxy benzohydrazide moiety were synthesized by the reaction of 5-chloro-2-methoxybenzoate with …
Number of citations: 11 downloads.hindawi.com
F Göktaş, M Özbil, N Cesur, E Vanderlinden… - Archiv der …, 2019 - Wiley Online Library
… For this, a mixture of 5-chloro-2-methoxybenzohydrazide, cyclic ketone and sulfanylacetic acid or 2-sulfanylpropanoic acid in dry toluene, was reacted under microwave conditions (…
Number of citations: 5 onlinelibrary.wiley.com
CN HAKSAR, RK SETHI - Labdev; Journal of Science and Technology, 1972
Number of citations: 0

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